2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene
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Overview
Description
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene: is an organic compound that features a bromine atom attached to a butene chain, which is further substituted with a 3,5-dimethoxyphenyl group
Scientific Research Applications
Chemistry: 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of interactions with biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Safety and Hazards
Future Directions
Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds , which could have various effects depending on the specific context.
Action Environment
It is known that sm cross-coupling reactions, in which the compound may be involved, are generally environmentally benign and tolerant of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3,5-dimethoxyphenyl)-1-butene. This reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butene moiety, leading to the formation of epoxides or diols.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-(3,5-dimethoxyphenyl)-1-butene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 4-(3,5-dimethoxyphenyl)-1-butene.
Comparison with Similar Compounds
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
- 4-Bromo-3,5-dimethoxybenzaldehyde
- 2-Bromo-4-(3,5-dimethoxyphenyl)butane
Comparison: 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene is unique due to its butene moiety, which provides additional reactivity compared to similar compounds with different alkyl chains or functional groups. This structural feature allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOAAUBDNOPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=C)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641221 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34217-65-7 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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